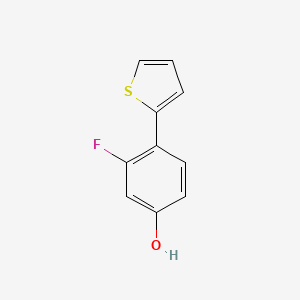

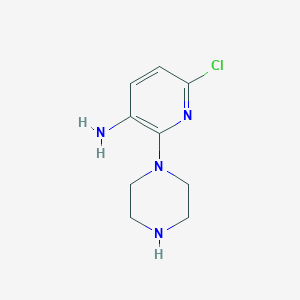

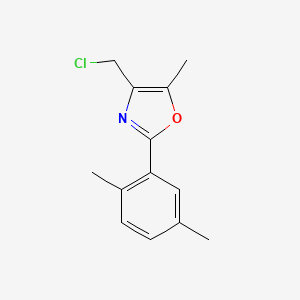

1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole

Descripción general

Descripción

The compound “1-(2,2-Diethoxyethyl)hydrazine” has a CAS Number of 42351-81-5 and a linear formula of C6H16N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis information for “1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole” was not found, pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)hydrazine” is represented by the linear formula C6H16N2O2 .

Chemical Reactions Analysis

Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been evaluated for their antileishmanial and antimalarial activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Diethoxyethyl)hydrazine” include a molecular weight of 148.207 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research outlines a method for synthesizing 1H-pyrazole derivatives, which are important intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).

- Characterization of Pyrazole Derivatives : Another study focused on synthesizing and characterizing novel 1H-pyrazole derivatives, including their antimicrobial and antioxidant activities (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

Biological and Medicinal Applications

- Antimicrobial and Antioxidant Potentials : Compounds synthesized from 1H-pyrazole derivatives demonstrated antimicrobial potency and strong antioxidant activity compared to controls (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

- Synthesis of COX-2 Inhibitors : A study synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying them as potent and selective inhibitors of COX-2, relevant for treatments like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).

Structural and Chemical Properties

- Experimental and Theoretical Investigations : Research on the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds provides insight into their structural properties (M. Evecen et al., 2016).

- Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles contribute to understanding their structural behavior in various states (P. Cornago et al., 2009).

Industrial Applications

- Synthesis of High-Value Pyrazoles : Novel dihydro-pyrano[2,3-c]pyrazoles synthesized from lignin-derived aromatic aldehydes show potential as antioxidants and have low cytotoxicity, suggesting applications in free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).

Corrosion Inhibition

- Study on Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole-type organic compounds have been shown to inhibit the corrosion of steel in hydrochloric acid solution, indicating their potential use in industrial applications (K. Tebbji et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

It has been observed that the compound displays superior antipromastigote activity . This suggests that it may inhibit the growth and proliferation of the parasites, thereby exerting its antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect and proliferate within the host .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .

Result of Action

The result of the action of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUAIBQVUDNKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=C(C(=N1)C)C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1393626.png)

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)